2-[3-(3-AMINOBENZAMIDO)BENZENESULFONYL]ETHOXYSULFONIC ACID
Overview
Description
2-[3-(3-AMINOBENZAMIDO)BENZENESULFONYL]ETHOXYSULFONIC ACID is a complex organic compound with the molecular formula C₁₅H₁₆N₂O₇S₂. This compound is characterized by the presence of both sulfonyl and amide functional groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-AMINOBENZAMIDO)BENZENESULFONYL]ETHOXYSULFONIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-aminobenzamide with benzenesulfonyl chloride under controlled conditions to form the sulfonamide intermediate. This intermediate is then further reacted with ethoxysulfonic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-AMINOBENZAMIDO)BENZENESULFONYL]ETHOXYSULFONIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides .
Scientific Research Applications
2-[3-(3-AMINOBENZAMIDO)BENZENESULFONYL]ETHOXYSULFONIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(3-AMINOBENZAMIDO)BENZENESULFONYL]ETHOXYSULFONIC ACID involves its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the enzyme’s active site, preventing it from utilizing nicotinamide adenine dinucleotide (NAD⁺) for DNA repair. This depletion of NAD⁺ leads to reduced ATP levels and can induce cell death, particularly in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzamide: A simpler analog that also inhibits PARP but lacks the sulfonyl and ethoxysulfonic acid groups.
Sulfonamides: Compounds with similar sulfonyl groups but different amide structures.
Benzene Sulfonic Acid: An organic analog of sulfuric acid with similar reactivity but lacking the amide group.
Uniqueness
2-[3-(3-AMINOBENZAMIDO)BENZENESULFONYL]ETHOXYSULFONIC ACID is unique due to its combination of sulfonyl and amide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
2-[3-[(3-aminobenzoyl)amino]phenyl]sulfonylethyl hydrogen sulfate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O7S2/c16-12-4-1-3-11(9-12)15(18)17-13-5-2-6-14(10-13)25(19,20)8-7-24-26(21,22)23/h1-6,9-10H,7-8,16H2,(H,17,18)(H,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPDVNXDCYQIDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC=C2)S(=O)(=O)CCOS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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